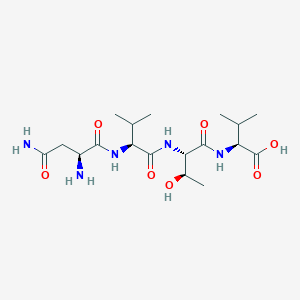![molecular formula C16H16N4O B12532154 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole CAS No. 651769-76-5](/img/structure/B12532154.png)
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole is a heterocyclic compound that features a tetrazole ring, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a phenylpropoxy group attached to a phenyl ring, further connected to a tetrazole moiety. The presence of the tetrazole ring imparts significant chemical stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole typically involves the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of the intermediate compound, 4-(3-phenylpropoxy)benzaldehyde. This is achieved through the reaction of 4-hydroxybenzaldehyde with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Tetrazole Ring: The intermediate is then subjected to a cyclization reaction with sodium azide (NaN3) and a suitable catalyst, such as zinc oxide (ZnO), in a solvent like dimethylformamide (DMF) at elevated temperatures (120-130°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form stable complexes with metal ions, which can modulate the activity of metalloproteins. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-2H-tetrazole: Shares the tetrazole ring but lacks the phenylpropoxy group, resulting in different chemical properties and reactivity.
4-(3-Phenylpropoxy)benzaldehyde: An intermediate in the synthesis of 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole, with distinct chemical behavior due to the absence of the tetrazole ring.
Uniqueness
This compound is unique due to the combination of the phenylpropoxy group and the tetrazole ring, which imparts specific chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
651769-76-5 |
|---|---|
Molekularformel |
C16H16N4O |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C16H16N4O/c1-2-5-13(6-3-1)7-4-12-21-15-10-8-14(9-11-15)16-17-19-20-18-16/h1-3,5-6,8-11H,4,7,12H2,(H,17,18,19,20) |
InChI-Schlüssel |
OKFQWLKOGHFKHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


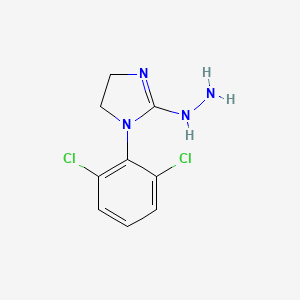
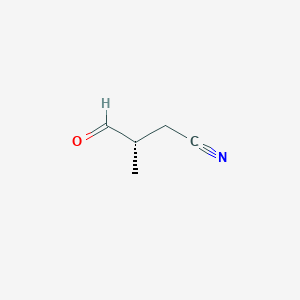
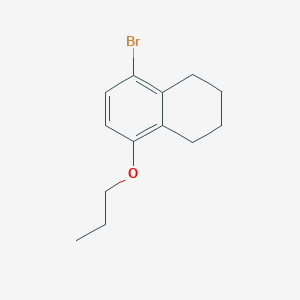
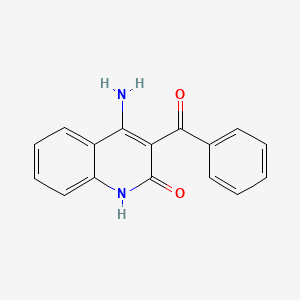
![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)
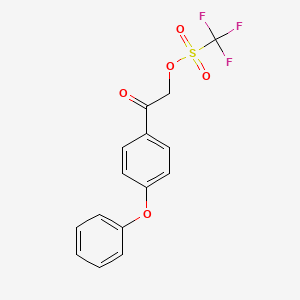
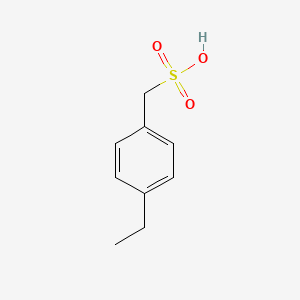
![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
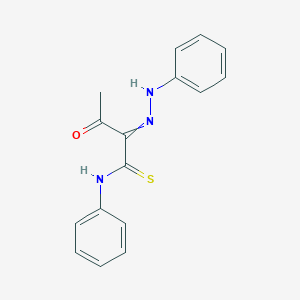
![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)
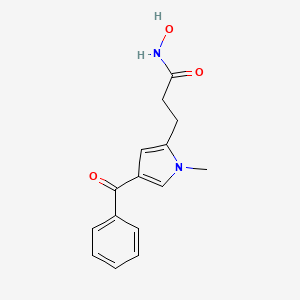
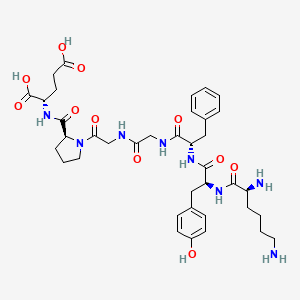
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)
